1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol”, related compounds have been synthesized using various techniques. For instance, a Mannich base organic non-linear optical single crystal was synthesized using acetonitrile as a solvent . Another method involved the use of methanol and concentrated hydrochloric acid .Scientific Research Applications
ERCC1-XPF Inhibitors for Cancer Therapy
One of the prominent applications involves the design and synthesis of novel ERCC1-XPF inhibitors targeting the DNA repair pathway, critical for treating cancers. These inhibitors aim to sensitize cancer cells to chemotherapeutic agents by inhibiting the DNA repair mechanism. A study highlighted the synthesis of compounds derived from a hit compound, demonstrating potent inhibitory effects on the ERCC1-XPF activity and the ability to enhance the cytotoxic effects of UV radiation and chemotherapeutic agents on colorectal cancer cells (Elmenoufy et al., 2020).
Antiprotozoal Compounds
Another area of application is the development of antiprotozoal compounds. Research into N-methylpiperazinyl derivatives of bicyclic compounds has shown significant activity against multidrug-resistant strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense. These compounds offer a promising approach to treating protozoan infections, showcasing high antitrypanosomal and antiplasmodial activities (Faist et al., 2012).
properties
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-10(13)3-2-4-10/h13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRPIOVPCJAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2(CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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